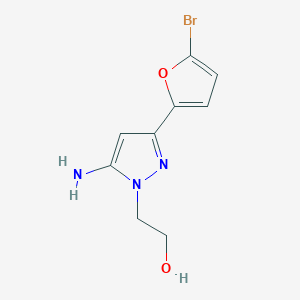
2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that contains both furan and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the bromination of a suitable precursor, such as furan, using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Coupling of the Rings: The bromofuran and pyrazole rings are then coupled using a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine.
Formation of the Ethan-1-ol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structure and reactivity.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used as a probe in biological studies to understand its interaction with various biomolecules.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Amino-3-(5-chlorofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
- 2-(5-Amino-3-(5-methylfuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
- 2-(5-Amino-3-(5-nitrofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol
Uniqueness
2-(5-Amino-3-(5-bromofuran-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H10BrN3O2 |
|---|---|
Peso molecular |
272.10 g/mol |
Nombre IUPAC |
2-[5-amino-3-(5-bromofuran-2-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H10BrN3O2/c10-8-2-1-7(15-8)6-5-9(11)13(12-6)3-4-14/h1-2,5,14H,3-4,11H2 |
Clave InChI |
NDWAEYIIYULLHS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)Br)C2=NN(C(=C2)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B13478523.png)
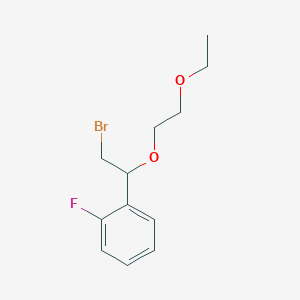

![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)
![9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13478556.png)
![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)
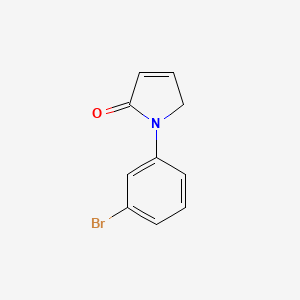
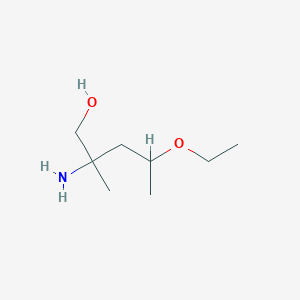
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13478566.png)
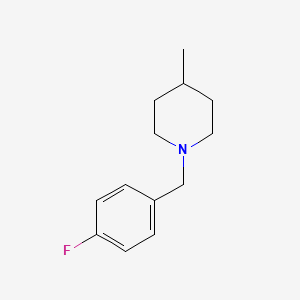
![2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid](/img/structure/B13478585.png)
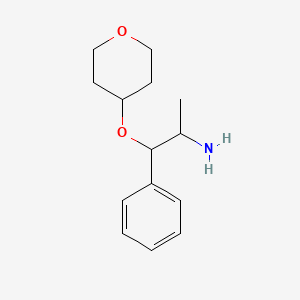

![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13478599.png)
